molecular formula C21H18ClNO6 B2527486 7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-99-4

7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Número de catálogo: B2527486
Número CAS: 874462-99-4
Peso molecular: 415.83
Clave InChI: FZKONEBWNZCBJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery research . This privileged heterocyclic scaffold is recognized as a useful template for designing novel, biologically active compounds, and efficient, practical synthetic procedures have been developed for creating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . While specific biological data for this exact analog is not published, compounds within this structural class have been reported in scientific literature to exhibit various activities, such as behaving as glucokinase activators and serving as mimetics of glycosaminoglycans . The presence of the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in many therapeutic agents, suggesting this compound holds significant value for lead optimization and structure-activity relationship (SAR) studies. This product is presented as a high-quality chemical reference standard or building block for qualified research organizations. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Propiedades

IUPAC Name

7-chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-23-17(10-7-14(26-2)19(28-4)15(8-10)27-3)16-18(24)12-9-11(22)5-6-13(12)29-20(16)21(23)25/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKONEBWNZCBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction that yields high purity and good yields. The compound's structure has been characterized using various spectroscopic techniques including NMR and IR spectroscopy. Notably, the presence of the chromeno-pyrrole moiety is crucial for its biological activity.

Anticancer Properties

7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits notable anticancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has been shown to interfere with the ATP-binding sites of tyrosine kinases such as EGFR and VEGFR2. This interaction disrupts signaling pathways that promote cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. This leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals.

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. It has been reported to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS), which can otherwise lead to cellular damage .

The biological activity of 7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be summarized as follows:

MechanismDescription
Tyrosine Kinase InhibitionDisruption of signaling pathways in cancer cells.
Apoptosis InductionActivation of caspase pathways leading to programmed cell death.
Antioxidant ActivityScavenging of free radicals and reduction of oxidative stress.

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on Cell Lines : A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
  • In Vivo Studies : In animal models of cancer, administration of the compound led to a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Comparación Con Compuestos Similares

Substituent Variations and Structural Diversity

The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from modifications at positions 1 (aryl group) and 2 (alkyl/heteroalkyl group). Key analogs and their substituent profiles are summarized in Table 1.

Table 1: Substituent Comparison of Compound A with Analogs

Compound ID Position 1 Substituent Position 2 Substituent Notable Features Reference
Compound A 3,4,5-Trimethoxyphenyl Methyl High methoxy content; chloro at C7
4{4–19-7} 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl Polar hydroxyethyl chain
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl Basic dimethylamino group
4{8–11-24} 4-Hydroxyphenyl Phenethyl Phenolic hydroxyl; bulky aromatic
AV-C (Antiviral Compound) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Thiadiazole for antiviral activity
BH35908 3,4,5-Trimethoxyphenyl Pyridin-3-ylmethyl Pyridine enhances H-bonding
  • Position 2 Modifications : The methyl group in Compound A offers steric simplicity, contrasting with bulkier substituents like phenethyl (4{8–11-24}) or heterocyclic moieties (e.g., thiadiazole in AV-C) that influence target binding .

Table 3: Property Comparison of Select Analogs

Compound ID Molecular Weight LogP (Predicted) Biological Activity Reference
Compound A ~460* ~2.8 Potential kinase inhibition
AV-C 485.9 2.52 TRIF pathway agonist (antiviral)
BH35908 506.9 ~3.1 Undisclosed (structural studies)
4{9–5-21} 422.0 ~2.5 Fluoro substituent enhances stability

*Calculated based on molecular formula C₂₄H₂₂ClNO₇.

  • Lipophilicity : Compound A’s LogP (~2.8) is lower than BH35908 (pyridinylmethyl group increases hydrophobicity) but higher than AV-C (thiadiazole reduces LogP) .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the chromeno[2,3-c]pyrrole-dione core in this compound?

  • Answer : The core can be synthesized via multicomponent one-pot reactions using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (60–80°C, ethanol or methanol solvents). This method allows diversification of substituents while maintaining high yields (72–85%) . Key steps include:

  • Friedel-Crafts alkylation for ring closure.
  • Catalytic Lewis acids (e.g., AlCl₃) to stabilize intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can structural integrity and purity be validated after synthesis?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group chemical shifts at δ 3.7–3.9 ppm) .
  • IR spectroscopy to detect carbonyl stretches (~1700 cm⁻¹ for C=O groups) .
  • HPLC-MS for purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 432.0) .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

  • Answer : Key challenges include:

  • Byproduct formation during multicomponent reactions, mitigated by optimizing solvent polarity (e.g., dichloromethane vs. ethanol) and temperature gradients .
  • Low solubility of intermediates, addressed using DMSO/THF co-solvents .
  • Reproducibility issues, resolved by strict control of anhydrous conditions and catalyst loading (e.g., 5 mol% Pd(OAc)₂) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across cancer cell lines) be systematically resolved?

  • Answer : Conduct:

  • Dose-response assays (MTT/WST-1) across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific sensitivities .
  • Comparative molecular docking to assess binding affinity variations to targets like tubulin or topoisomerase II .
  • Metabolic stability tests (e.g., liver microsome assays) to rule out pharmacokinetic interference .

Q. What experimental designs are recommended to study substituent effects on biological activity?

  • Answer :

  • SAR (Structure-Activity Relationship) libraries : Synthesize derivatives with modified substituents (e.g., replacing 3,4,5-trimethoxyphenyl with fluorophenyl or chlorophenyl groups) .
  • In vitro profiling : Test cytotoxicity (IC₅₀), apoptosis induction (Annexin V/PI staining), and cell cycle arrest (flow cytometry) .
  • Computational modeling : Use DFT or MD simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can target engagement be validated for this compound in complex biological systems?

  • Answer :

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of putative targets (e.g., kinases) upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify direct binding kinetics (KD, kon/koff) to purified proteins .
  • CRISPR-Cas9 knockout models : Validate target dependency by silencing candidate genes (e.g., EGFR, AKT) and assessing resistance .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported thermal stability (e.g., DSC vs. TGA data)?

  • Answer :

  • Controlled heating rates : Use identical ramp rates (e.g., 10°C/min) in DSC and TGA to align decomposition profiles .
  • Sample preparation : Ensure consistent crystallinity (via recrystallization in EtOAc) to avoid polymorphic interference .
  • Cross-validation : Pair thermal data with PXRD to confirm phase transitions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.